8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
“8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound that is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops .
Synthesis Analysis
The compound was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular structure of “this compound” is complex and can be analyzed using various techniques such as NMR . The stereochemistry of the compound can be determined from the data for the 3D structure with HMBC and NOESY .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The compound is also involved in further reactions such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to produce spirotetramat .Future Directions
The future directions for “8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” could involve optimizing the synthesis process to increase yield and reduce cost . Additionally, the compound could be explored for other potential applications in the field of organic chemistry and pharmacology .
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The inhibition of RIPK1 by this compound can potentially prevent or mitigate the effects of diseases related to the necroptosis pathway, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Biochemical Analysis
Biochemical Properties
8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with RIPK1, a serine/threonine kinase that plays a crucial role in necroptosis . Molecular docking analysis suggests that the benzyl groups of this compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It acts as a potent inhibitor of RIPK1, thereby blocking the activation of the necroptosis pathway . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with RIPK1 . By inhibiting RIPK1, it can prevent the activation of the necroptosis pathway, leading to changes in gene expression .
Properties
IUPAC Name |
8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-18-15(22)17(19(2)16(18)23)8-10-20(11-9-17)14(21)12-4-6-13(24-3)7-5-12/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDLTEIPYJVLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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